
Ethyl 2-propionamidothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-propionamidothiophene-3-carboxylate is likely a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their high biological activity and are often used in the synthesis of potentially biologically active molecules .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-propionamidothiophene-3-carboxylate are not available, similar compounds like Ethyl 2-Aminothiophene-3-Carboxylates have been synthesized using Gewald’s reaction . This involves subsequent diazotization and desamination reactions .Scientific Research Applications
Organic Semiconductors
Ethyl 2-propionamidothiophene-3-carboxylate: is a thiophene derivative, a class of compounds that are pivotal in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them suitable for creating flexible, lightweight, and cost-effective semiconductor devices.
Anticancer Agents
Thiophene derivatives have been studied for their potential anticancer properties. Some compounds in this class have shown effectiveness against various cancer cell lines, including human lung cancer cells . Research into Ethyl 2-propionamidothiophene-3-carboxylate could lead to the development of new anticancer medications that target specific pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives are well-documented. These compounds have been tested against a range of bacterial and fungal species, showing promising results as potential antibiotics or antifungal agents . Ethyl 2-propionamidothiophene-3-carboxylate could contribute to the fight against drug-resistant strains of microbes.
Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory effects. This makes them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). As inflammation is a common symptom of various diseases, Ethyl 2-propionamidothiophene-3-carboxylate could be a key ingredient in new, more effective anti-inflammatory therapies .
Anticorrosion Applications
In the field of industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They are used to protect metals and alloys from corrosion, which is crucial in extending the life of machinery and infrastructure. The application of Ethyl 2-propionamidothiophene-3-carboxylate in coatings or treatments could enhance the durability of metal products .
Antioxidant Properties
Thiophene derivatives have shown antioxidant activity, which is important in the prevention of oxidative stress-related diseases. By scavenging free radicals, these compounds can contribute to the protection of cells from damageEthyl 2-propionamidothiophene-3-carboxylate may be used to develop supplements or drugs that help manage oxidative stress .
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives, which ethyl 2-propionamidothiophene-3-carboxylate is a part of, have been known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that thiophene derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting their involvement in multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological activities, indicating that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(propanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLMWRRWFNCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CS1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)
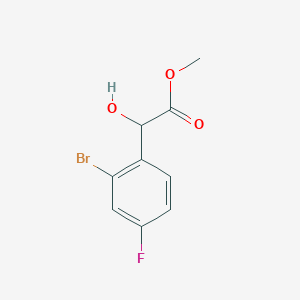

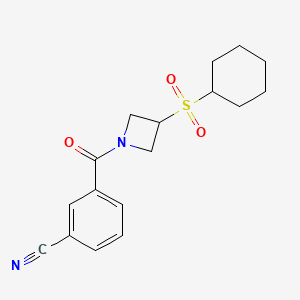
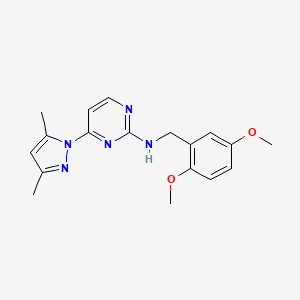

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)
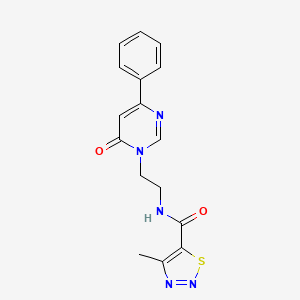
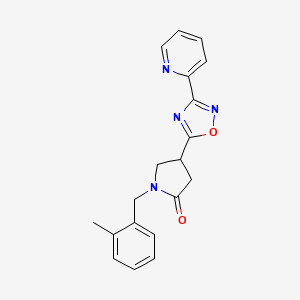
![Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate](/img/structure/B2609483.png)


![Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2609488.png)